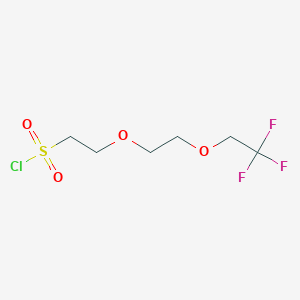
2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C6H10ClF3O4S. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethanol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of the compound.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Water: For hydrolysis reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acid: Formed from hydrolysis.
科学研究应用
2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride is used in various scientific research applications, including:
作用机制
The mechanism of action of 2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. These reactions are facilitated by the electron-withdrawing effect of the trifluoroethoxy groups, which increase the electrophilicity of the sulfonyl chloride group .
相似化合物的比较
Similar Compounds
1,1,1-Trifluoro-2-(2,2,2-trifluoroethoxy)ethane: A similar compound with trifluoroethoxy groups but lacking the sulfonyl chloride group.
Bis(2,2,2-trifluoroethoxy)methane: Another related compound with two trifluoroethoxy groups attached to a methane backbone.
Uniqueness
2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride is unique due to the presence of both trifluoroethoxy groups and a sulfonyl chloride group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and material science .
生物活性
2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride, with the molecular formula C6H10ClF3O4S, is an organosulfur compound notable for its unique chemical properties. It is primarily used in organic synthesis and various scientific research applications due to its reactivity profile. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Weight : 270.66 g/mol
- IUPAC Name : 2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethanesulfonyl chloride
-
Chemical Structure :
InChI=InChI 1S C6H10ClF3O4S c7 15 11 12 4 3 13 1 2 14 5 6 8 9 10 h1 5H2
The biological activity of this compound is primarily attributed to the sulfonyl chloride group, which can undergo nucleophilic substitution reactions. This reactivity allows it to interact with various biological molecules, leading to the formation of sulfonamide derivatives and other products. The presence of trifluoroethoxy groups enhances the electrophilicity of the sulfonyl chloride, facilitating these reactions.
In Vitro Studies
Research has shown that compounds with similar structures exhibit various biological activities:
-
Antiviral Activity :
- Studies on related compounds indicate potential antiviral mechanisms through molecular docking studies. For example, certain flavonoid derivatives have demonstrated significant inhibition against Tobacco Mosaic Virus (TMV), suggesting that structural modifications similar to those in this compound may enhance antiviral efficacy .
- Cytotoxicity :
- Fungicidal Activity :
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antiviral | Oxazinyl flavonoids | Significant inhibition of TMV assembly |
| Cytotoxicity | Thiol-reactive chalcones | High reactivity with GSH and NAC |
| Fungicidal | Oxazinyl derivatives | Inhibition rates >50% against pathogens |
Detailed Findings
- Antiviral Mechanisms :
- Cytotoxic Effects :
- Fungal Pathogen Inhibition :
属性
分子式 |
C6H10ClF3O4S |
|---|---|
分子量 |
270.66 g/mol |
IUPAC 名称 |
2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C6H10ClF3O4S/c7-15(11,12)4-3-13-1-2-14-5-6(8,9)10/h1-5H2 |
InChI 键 |
MFEDUPYRVXLZAK-UHFFFAOYSA-N |
规范 SMILES |
C(COCC(F)(F)F)OCCS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















